![molecular formula C7H5ClN2O2 B2846948 2-Chloro-4-methoxyfuro[3,2-d]pyrimidine CAS No. 2089311-14-6](/img/structure/B2846948.png)
2-Chloro-4-methoxyfuro[3,2-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-methoxyfuro[3,2-d]pyrimidine is a chemical compound with the CAS Number: 2089311-14-6 . It has a molecular weight of 184.58 and its IUPAC name is this compound . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClN2O2/c1-11-6-5-4(2-3-12-5)9-7(8)10-6/h2-3H,1H3 . This code provides a specific description of the compound’s molecular structure. Further analysis of the molecular structure would require more specialized tools or software.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 184.58 .科学的研究の応用
Organic Synthesis and Intermediate Applications
2-Chloro-4-methoxyfuro[3,2-d]pyrimidine serves as a valuable intermediate in the synthesis of various pyrimidine derivatives. For instance, it has been used in the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, highlighting its role in the production of new pyrimidine compounds through processes such as cyclization and chloridization, with applications potentially extending towards pharmaceuticals and agrochemicals (Liu Guo-ji, 2009).
Antiviral Research
Pyrimidine derivatives, including those related to this compound structures, have been explored for their antiviral properties. Research has been conducted on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, demonstrating notable inhibitory activity against retroviruses, which suggests potential applications in antiviral therapies (D. Hocková et al., 2003).
Anticancer Agent Development
The synthesis and evaluation of pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents indicate the role of this compound-related compounds in cancer research. These compounds exhibit selective activities against certain cancer cell lines, underscoring the importance of pyrimidine derivatives in developing new anticancer therapies (Linyi Wei & S. Malhotra, 2012).
Materials Science and Corrosion Inhibition
Pyrimidine derivatives have also found applications in materials science, particularly in corrosion inhibition. New pyrimidine derivatives have been synthesized and shown to effectively inhibit the corrosion of mild steel in acidic media. This research opens avenues for the application of these compounds in protecting industrial materials against corrosion, thus extending their lifespan and enhancing their performance (M. Yadav et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. Precautionary statements include measures to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
将来の方向性
While specific future directions for 2-Chloro-4-methoxyfuro[3,2-d]pyrimidine are not mentioned in the search results, there are general suggestions for the development of new pyrimidines as anti-inflammatory agents . These include detailed structure-activity relationship (SAR) analysis and prospects, which provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
特性
IUPAC Name |
2-chloro-4-methoxyfuro[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c1-11-6-5-4(2-3-12-5)9-7(8)10-6/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWWXAOCIWCQGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1OC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2846865.png)


![2-(2,4-dichlorophenoxy)-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2846871.png)

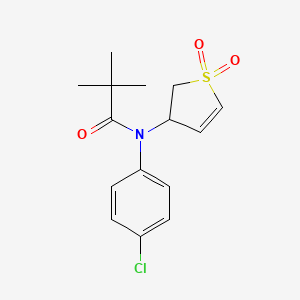
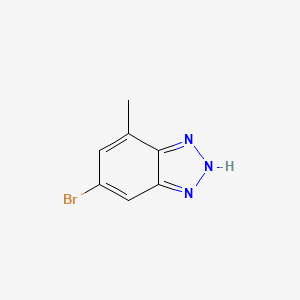
![3-benzyl-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
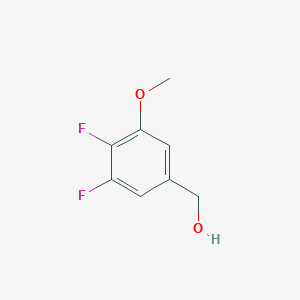
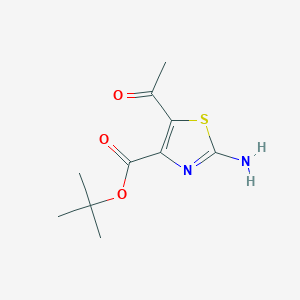
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2846881.png)
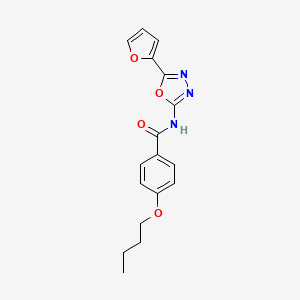
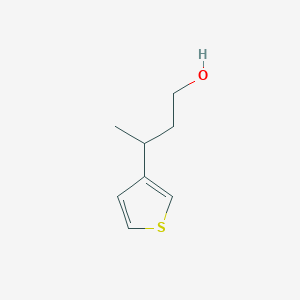
![Sodium 2-[4-(dimethylamino)pyridin-2-yl]acetate](/img/structure/B2846887.png)
